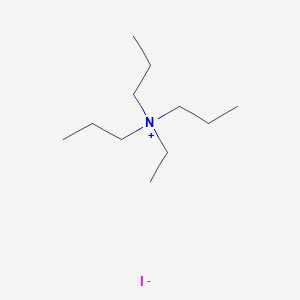
4,6-O-Ethylidene-alpha-D-glucose
Descripción general
Descripción
Mecanismo De Acción
La etilideno-glucosa ejerce sus efectos inhibiendo competitivamente el sitio de unión exofacial del transportador de glucosa 1 (GLUT1) . Esta inhibición evita que la glucosa se una al transportador, bloqueando así su transporte a las células. El compuesto no se transporta a sí mismo, lo que lo convierte en un inhibidor valioso para estudiar la dinámica del transporte de glucosa .
Compuestos Similares:
4,6-O-Bencilideno-α-D-glucosa: Otro derivado de la glucosa con propiedades inhibitorias similares.
2-Desoxi-D-glucosa: Un análogo de la glucosa que inhibe la glucólisis compitiendo con la glucosa por la unión a la hexokinasa.
Streptozotocina: Un análogo de la glucosa que se utiliza en la investigación médica para inducir la diabetes en modelos animales.
Singularidad: La etilideno-glucosa es única en su capacidad para inhibir el transporte de glucosa sin ser transportada a sí misma. Esta propiedad la hace particularmente útil para estudiar los mecanismos del transporte de glucosa y desarrollar inhibidores con fines terapéuticos .
Análisis Bioquímico
Biochemical Properties
4,6-O-Ethylidene-alpha-D-glucose is known to interact with the glucose transporter 1 (GLUT1), a protein that plays a crucial role in the transport of glucose across the plasma membranes of mammalian cells . It inhibits glucose exit competitively but its penetration into human red cells is unaffected by glucose in the medium .
Cellular Effects
The compound’s interaction with GLUT1 can influence cell function by altering glucose transport, a key process in cellular metabolism . The inhibition of glucose transport can affect various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the exofacial binding site of GLUT1, thereby inhibiting the transport of glucose . This can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . It penetrates human red cells by simple diffusion supported by its penetration of guinea-pig red cells at similar rates .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in the glucose transport pathway, interacting with the GLUT1 transporter .
Transport and Distribution
This compound is transported into cells via simple diffusion . Its distribution within cells and tissues is likely influenced by the presence and activity of GLUT1 .
Subcellular Localization
The subcellular localization of this compound is not well-defined in the current literature . Given its interaction with GLUT1, it is likely to be found in regions of the cell where GLUT1 is present .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La etilideno-glucosa se puede sintetizar mediante la reacción de glucosa con derivados de etilideno en condiciones específicas. Un método común implica el uso de 4,6-O-etilideno-2,3-di-O-acetil-1-O-trimetilsilil-β-D-glucosa en presencia de un ácido de Lewis como el éterato de trifluoruro de boro . Esta reacción generalmente ocurre a temperaturas controladas y requiere un manejo cuidadoso de los reactivos para garantizar un alto rendimiento y pureza.
Métodos de Producción Industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis de etilideno-glucosa a gran escala probablemente implicaría condiciones de reacción similares con optimización para escalabilidad y rentabilidad. El uso de reactores automatizados y sistemas de flujo continuo podría mejorar la eficiencia y la consistencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones: La etilideno-glucosa experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar ácidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden producir alcoholes u otras formas reducidas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, alterando sus propiedades químicas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Se pueden emplear varios agentes halogenantes o nucleófilos dependiendo de la sustitución deseada.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes.
Aplicaciones Científicas De Investigación
La etilideno-glucosa tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos de transporte de glucosa y la inhibición.
Biología: Los investigadores lo utilizan para investigar la absorción y el metabolismo de la glucosa celular.
Medicina: Sirve como una herramienta para comprender las enfermedades relacionadas con el transportador de glucosa y desarrollar posibles agentes terapéuticos.
Comparación Con Compuestos Similares
4,6-O-Benzylidene-α-D-glucose: Another glucose derivative with similar inhibitory properties.
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis by competing with glucose for hexokinase binding.
Streptozotocin: A glucose analog used in medical research to induce diabetes in animal models.
Uniqueness: Ethylidene-glucose is unique in its ability to inhibit glucose transport without being transported itself. This property makes it particularly useful for studying the mechanisms of glucose transport and developing inhibitors for therapeutic purposes .
Propiedades
IUPAC Name |
2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPBLPQAMPVTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927594 | |
| Record name | 4,6-O-Ethylidenehexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13224-99-2 | |
| Record name | NSC89726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-O-Ethylidenehexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-O-ethylidene-α-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B83368.png)



![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)









